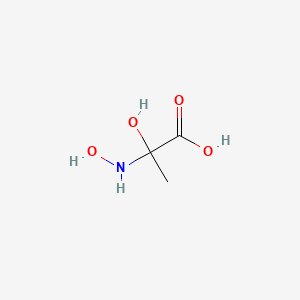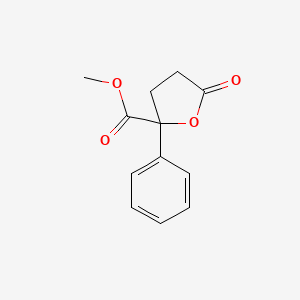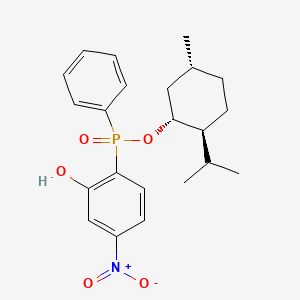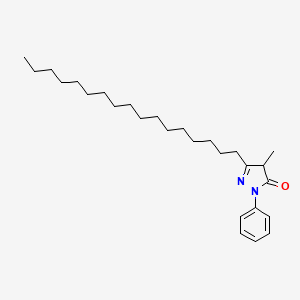
3-Phenyl-5-vinyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-vinyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone family. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and a vinyl group attached to the ring. Oxazolidinones are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries in stereoselective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-vinyloxazolidin-2-one can be achieved through several methods:
Cyclization of Amino Alcohols: One common method involves the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction of 3-phenyl-2-amino-1-propanol with an appropriate carbonyl compound under acidic or basic conditions can yield the desired oxazolidinone.
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the reaction between urea and ethanolamine derivatives.
Palladium-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides.
Industrial Production Methods
Industrial production of oxazolidinones, including 3-Phenyl-5-vinyloxazolidin-2-one, often involves scalable methods such as:
Batch Reactors: Utilizing batch reactors for the cyclization of amino alcohols with carbonyl compounds.
Continuous Flow Reactors: Employing continuous flow reactors for microwave-assisted synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include epoxides, amino alcohols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Phenyl-5-vinyloxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-5-vinyloxazolidin-2-one involves its interaction with molecular targets and pathways:
Chiral Auxiliary: As a chiral auxiliary, it facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.
Antibacterial Activity: Oxazolidinones, including 3-Phenyl-5-vinyloxazolidin-2-one, inhibit bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
3-Phenyl-5-vinyloxazolidin-2-one is unique due to its specific substituents (phenyl and vinyl groups), which impart distinct chemical reactivity and potential applications compared to other oxazolidinones. Its versatility as a chiral auxiliary and its potential antibacterial activity make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
69974-30-7 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-ethenyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChI Key |
QPFRIIUKUCXUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


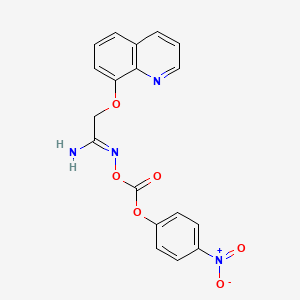
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
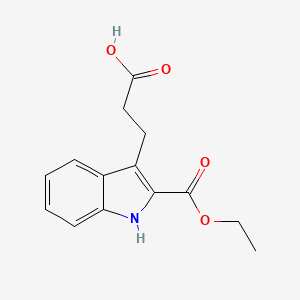

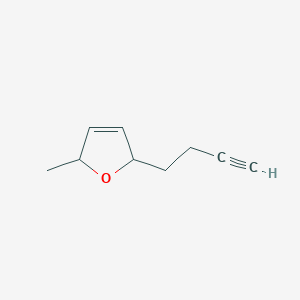
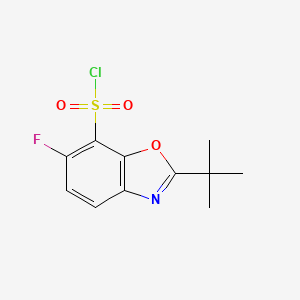
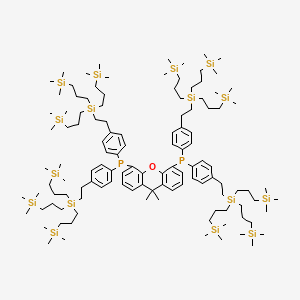
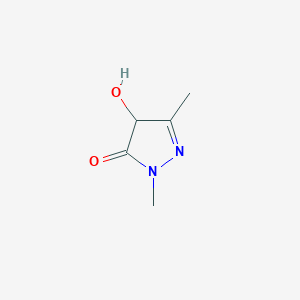
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
